molecular formula C22H23FN4O2 B2466362 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1796898-43-5

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2466362
CAS RN: 1796898-43-5
M. Wt: 394.45
InChI Key: IUDWPBHNRKDPPG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazole ring, a pyrrolidine ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthesis and Structural Exploration

Research on the synthesis of novel bioactive heterocycles, such as those involving benzoxazole and piperazine derivatives, highlights the importance of these compounds in the development of new materials and pharmaceuticals. For instance, the study by Prasad et al. (2018) on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel benzoxazole derivative emphasizes the compound's antiproliferative activity and provides a detailed characterization of its molecular structure using various spectroscopic methods and X-ray diffraction studies. This research demonstrates the compound's potential in antiproliferative applications and its stability influenced by specific intermolecular interactions (Prasad et al., 2018).

Antimicrobial and Anticonvulsant Activities

Another application area for similar compounds is in the development of antimicrobial and anticonvulsant agents. Malik and Khan (2014) designed and synthesized derivatives that showed significant anticonvulsant activities and were evaluated through maximal electroshock (MES) tests. Their research found that certain derivatives exhibited potent anticonvulsant properties with higher protective indices than reference drugs, indicating potential applications in epilepsy treatment (Malik & Khan, 2014).

Molecular Interaction and Pharmacological Effects

Research into the molecular interaction of similar compounds with biological receptors provides insights into their potential pharmacological effects. For example, the study on the antagonist interaction with the CB1 cannabinoid receptor sheds light on the compound's binding conformation and its implications for antagonist activity. This kind of research is crucial for drug development, particularly in understanding how structural features of compounds influence their interaction with specific receptors and lead to desired pharmacological outcomes (Shim et al., 2002).

properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)21(28)19-5-3-11-27(19)22-24-18-4-1-2-6-20(18)29-22/h1-2,4,6-10,19H,3,5,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWPBHNRKDPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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